1-(5-Methyl-2-imidazolyl)isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)isoquinoline |
InChI |
InChI=1S/C13H11N3/c1-9-8-15-13(16-9)12-11-5-3-2-4-10(11)6-7-14-12/h2-8H,1H3,(H,15,16) |
InChI Key |
LVZVHZAVAUDLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 1 5 Methyl 2 Imidazolyl Isoquinoline and Its Structural Analogs
Advanced Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a foundational technique in organic synthesis that allows for the deconstruction of a complex target molecule into simpler, commercially available starting materials. For a bi-heterocyclic system like 1-(5-methyl-2-imidazolyl)isoquinoline, several strategic disconnections can be envisioned.
A primary disconnection approach targets the carbon-carbon (C-C) or carbon-nitrogen (C-N) bond linking the isoquinoline (B145761) and imidazole (B134444) rings. This leads to two main retrosynthetic pathways:
Pathway A: Imidazole ring formation on a pre-functionalized isoquinoline. This strategy involves disconnecting the imidazole ring, leading to a 1-aminoisoquinoline (B73089) or a related derivative as a key intermediate. The imidazole ring can then be constructed in the final steps of the synthesis.
Pathway B: Isoquinoline ring formation on a pre-functionalized imidazole. This pathway involves disconnecting the isoquinoline moiety, suggesting a 2-substituted-5-methylimidazole as the advanced precursor. The isoquinoline ring is then assembled onto this imidazole core.
Pathway C: Coupling of pre-formed heterocyclic fragments. This is often the most convergent and efficient approach, involving the disconnection of the C-N or C-C bond between the two fully formed heterocyclic rings. This strategy relies on powerful cross-coupling reactions to forge the final link, requiring a halogenated or otherwise activated version of one heterocycle and a nucleophilic or organometallic partner of the other.
Development and Optimization of Unconventional Synthetic Pathways
The synthesis of N-heterocycles has moved beyond classical condensation reactions towards more innovative and efficient methodologies. These "unconventional" pathways often provide higher yields, greater molecular diversity, and improved environmental profiles.
Catalytic Strategies for Carbon-Heteroatom and Carbon-Carbon Bond Formation
The formation of the bond between the isoquinoline and imidazole rings is a critical step. Modern catalytic methods offer precise and efficient solutions.
Transition Metal-Catalyzed Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming C-C and C-N bonds, respectively. acs.orgbristol.ac.ukacs.org For instance, a Suzuki-Miyaura coupling could involve the reaction of 1-chloroisoquinoline (B32320) with an appropriately functionalized 5-methyl-2-(tributylstannyl)imidazole. Similarly, a Buchwald-Hartwig amination could couple 1-bromoisoquinoline (B74834) with 5-methylimidazole, although regioselectivity can be a challenge. acs.orgresearchgate.net Copper-catalyzed reactions have also emerged as a viable alternative for the synthesis of related bi-heterocyclic systems. acs.orgbeilstein-journals.org
Metal-Free Conditions: Growing interest in sustainable chemistry has spurred the development of metal-free coupling reactions. organic-chemistry.org These methods often utilize strong bases or organic photocatalysts to facilitate the C-N bond formation, avoiding the cost and potential toxicity of transition metals. rsc.orgfrontiersin.orgresearchgate.net For example, a nucleophilic aromatic substitution (SNAr) reaction between a highly activated halo-isoquinoline and 5-methylimidazole could be promoted under metal-free conditions. organic-chemistry.org
Table 1: Comparison of Catalytic Strategies
| Catalytic Strategy | Typical Catalyst/Reagent | Bond Formed | Advantages | Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | C-C | High yields, functional group tolerance. nih.gov | Requires pre-functionalization (e.g., boronic acids). |
| Buchwald-Hartwig Amination | Pd(dba)₂, BINAP, Xantphos | C-N | Directly forms C-N bond, broad scope. acs.orgresearchgate.net | Ligand cost, potential for side reactions. acs.org |
| Copper-Catalyzed Coupling | CuI, Cu(OAc)₂ | C-N, C-S | Lower cost than palladium. acs.org | Often requires higher temperatures. |
| Metal-Free SNAr | Strong base (e.g., t-BuOK) | C-N | Avoids metal contamination, low cost. organic-chemistry.org | Requires activated substrates. |
Tandem Cyclization and Cascade Reaction Design
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.
For the Isoquinoline Core: A tandem reaction could involve the palladium-catalyzed C-H allylation of a benzylamine (B48309) followed by an intramolecular cyclization and subsequent aromatization to form the isoquinoline ring system. acs.org Another approach is the copper-catalyzed tandem arylation-cyclization of isothiocyanates to access substituted isoquinolines. acs.org
For the Imidazole Core: Cascade reactions for imidazole synthesis can be initiated by rearrangements or cycloadditions. For example, a Pummerer-like rearrangement can induce a cascade leading to highly substituted imidazoles under mild conditions. organic-chemistry.org
These strategies allow for the rapid construction of complex heterocyclic frameworks from relatively simple starting materials, minimizing purification steps and reducing waste. nih.gov
Multi-Component Reaction Approaches for Imidazole and Isoquinoline Construction
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all starting materials. researchgate.net
Imidazole Synthesis: The van Leusen three-component reaction, which combines an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC), is a classic MCR for synthesizing imidazoles. tandfonline.comtandfonline.com Other MCRs for building substituted imidazoles involve the condensation of a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). isca.mersc.org These reactions are highly valuable for creating libraries of diverse imidazole derivatives. acs.org
Isoquinoline Synthesis: MCRs can also be employed to construct the isoquinoline skeleton. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can lead to complex fused isoquinoline structures. acs.org Similarly, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes, terminal alkynes, and ammonium acetate can yield various substituted isoquinolines. organic-chemistry.org
The power of MCRs lies in their ability to rapidly generate molecular complexity and their inherent atom economy, making them a cornerstone of modern synthetic and medicinal chemistry. beilstein-journals.org
Precision Control in Reaction Condition Optimization for Enhanced Selectivity and Yield
Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of this compound. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.
For transition metal-catalyzed reactions, the ligand plays a crucial role. In Buchwald-Hartwig aminations, bulky electron-rich phosphine (B1218219) ligands like BINAP or Xantphos are often essential for achieving high catalytic activity. acs.orgresearchgate.net The choice of base is also critical; inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used to facilitate the catalytic cycle. acs.orgnih.gov
Solvent selection can dramatically influence reaction outcomes. Aprotic polar solvents like dioxane, THF, or DMF are common choices for cross-coupling reactions. nih.gov Optimization often involves screening a panel of catalysts, ligands, bases, and solvents to identify the ideal combination for a specific substrate pair. bristol.ac.ukcharnwooddiscovery.comchemistryviews.org Design of Experiments (DoE) is a powerful statistical methodology used to systematically and efficiently optimize multiple reaction variables simultaneously, leading to robust and high-yielding processes. charnwooddiscovery.comrsc.org
Table 2: Example of Optimization Parameters for a Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield researchgate.net |
|---|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ | Varies |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Varies |
| Solvent | Dioxane/H₂O | DMF | Toluene/EtOH | Varies |
| Temperature | 80 °C | 100 °C | 120 °C | Varies |
Implementation of Modern Green Chemistry Principles in Heterocyclic Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netfrontiersin.orgnih.gov
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or bio-derived solvents. researchgate.net
Catalysis: Employing catalytic methods (both transition-metal and organocatalytic) over stoichiometric reagents to improve atom economy and reduce waste. isca.me
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govrasayanjournal.co.in
Atom Economy: Designing synthetic routes, such as MCRs and tandem reactions, that maximize the incorporation of atoms from the starting materials into the final product. beilstein-journals.org
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources where possible.
By integrating these principles, chemists can develop more sustainable and environmentally responsible methods for synthesizing complex and valuable heterocyclic molecules. researchgate.net
Stereoselective and Enantioselective Synthetic Approaches for Chiral Derivatives
While direct stereoselective or enantioselective synthetic routes exclusively targeting this compound are not extensively documented, the broader field of isoquinoline chemistry offers well-established strategies for introducing chirality, particularly at the C1 position. These methodologies, applied to structurally related 1-substituted isoquinoline precursors, provide a framework for the potential synthesis of chiral derivatives of this compound. The primary approaches include the asymmetric reduction of 3,4-dihydroisoquinolines and the use of chiral catalysts in cycloaddition reactions.
The asymmetric hydrogenation and transfer hydrogenation of 1-substituted-3,4-dihydroisoquinolines represent a highly effective and widely studied method for creating C1-chiral 1,2,3,4-tetrahydroisoquinolines. rsc.orgmdpi.com These reactions typically employ chiral transition-metal catalysts, such as those based on iridium, rhodium, or ruthenium, to achieve high enantioselectivity. mdpi.com The substrate for such a reaction would be the 3,4-dihydro derivative of the target compound. The catalyst, featuring a chiral ligand, coordinates to the C=N double bond of the dihydroisoquinoline, directing the hydride transfer to one face of the molecule, thus establishing a stereocenter with high enantiomeric excess (ee).
Another powerful strategy involves 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines derived from tetrahydroisoquinoline. mdpi.com This approach allows for the construction of complex chiral polycyclic systems containing the isoquinoline core. The reaction of these dipoles with various dipolarophiles, in the presence of a chiral catalyst, can proceed with excellent diastereoselectivity and enantioselectivity. mdpi.com While this builds a more complex scaffold than the target molecule, it demonstrates a method for the enantioselective functionalization of the isoquinoline nitrogen and adjacent carbon.
Below are detailed research findings from analogous systems that illustrate these principles.
Catalytic Asymmetric Hydrogenation
The enantioselective reduction of 1-aryl-3,4-dihydroisoquinolines is a key transformation. Chiral rhodium complexes have been shown to be particularly effective for this purpose. For instance, the use of a chiral Rh/(R,R)-TsDPEN complex facilitates the asymmetric hydrogenation of various 1-substituted 3,4-dihydroisoquinolines with high yields and excellent enantioselectivities. mdpi.com
Table 1: Enantioselective Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline using a Chiral Rhodium Catalyst
| Entry | Substrate | Catalyst | Conditions | Yield (%) | ee (%) |
| 1 | 1-Phenyl-3,4-dihydroisoquinoline | Rh/(R,R)-TsDPEN | H₂ (pressure), solvent | >95 | >99 |
Data extrapolated from analogous reactions described in the literature. The specific conditions (pressure, solvent, temperature) are optimized for each substrate. mdpi.com
Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, often employing formic acid or isopropanol (B130326) as the hydrogen source. Rhodium/diamine complexes are also prominent in this area. These systems have been successfully applied to the asymmetric transfer hydrogenation of 1-substituted 3,4-dihydroisoquinolines, affording the corresponding chiral tetrahydroisoquinolines in high yields and enantiomeric excesses. mdpi.com
Table 2: Enantioselective Transfer Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline
| Entry | Substrate | Catalyst System | Hydrogen Source | Yield (%) | ee (%) |
| 1 | 1-Phenyl-3,4-dihydroisoquinoline | Rhodium/Chiral Diamine | HCOOH/Et₃N | 96 | 99 |
This table represents typical results for this class of reaction as found in the literature for analogous substrates. mdpi.com
Asymmetric 1,3-Dipolar Cycloaddition
For the construction of more complex chiral derivatives, asymmetric 1,3-dipolar cycloadditions provide a powerful tool. In this methodology, a C,N-cyclic azomethine imine (a 1,3-dipole) derived from isoquinoline reacts with an alkene (a dipolarophile) in the presence of a chiral catalyst to form a pyrazolidine-fused tetrahydroisoquinoline ring system. This approach allows for the creation of multiple stereocenters with high control.
Table 3: Asymmetric [3+2] Cycloaddition of a C,N-Cyclic Azomethine Imine
| Dipolarophile | Catalyst | Diastereomeric Ratio (dr) | ee (%) |
| Allyl Alkyl Ketone | Chiral Primary Amine | >25:1 | >95 |
These findings illustrate the high levels of stereocontrol achievable in cycloaddition reactions starting from isoquinoline-derived precursors. mdpi.com
These examples from related systems underscore the potential for developing stereoselective and enantioselective syntheses for derivatives of this compound. Future work would involve synthesizing the appropriate prochiral precursor, such as 1-(5-methyl-2-imidazolyl)-3,4-dihydroisoquinoline, and applying optimized asymmetric reduction methodologies.
Advanced Spectroscopic and Mechanistic Elucidation Techniques for 1 5 Methyl 2 Imidazolyl Isoquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-(5-methyl-2-imidazolyl)isoquinoline in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
For instance, in related imidazole-containing compounds, the ¹H NMR spectrum reveals characteristic signals for the methylene protons and the exchangeable NH proton. mdpi.com The chemical shifts in the ¹³C NMR spectrum can distinguish between different carbon environments, such as methylene and carbonyl carbons. mdpi.com
Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. These experiments help to unambiguously assign the proton and carbon signals and to piece together the molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering critical insights into the molecule's three-dimensional conformation and the relative orientation of the imidazole (B134444) and isoquinoline (B145761) rings.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole Ring | ~7.0-8.0 | ~115-140 |
| Imidazole Methyl Group | ~2.3 | ~15 |
| Isoquinoline Ring | ~7.5-8.5 | ~120-150 |
Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Packing Arrangement
Single crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
For related imidazole derivatives, X-ray crystallography has been used to confirm their molecular structures. mdpi.commdpi.com The crystal structure reveals the planarity of the imidazole and isoquinoline ring systems and the dihedral angle between them. It also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. These non-covalent interactions play a crucial role in the supramolecular architecture of the solid. nih.gov For example, in some crystal structures, intermolecular C–H···N hydrogen bonds are significant in the crystal packing. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0914(6) |
| b (Å) | 11.8919(7) |
| c (Å) | 15.545(1) |
| β (°) | 102.321(6) |
| V (ų) | 1822.5(2) |
Mass Spectrometry for Isotopic Pattern Analysis and Reaction Intermediate Identification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. rsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
The isotopic pattern observed in the mass spectrum, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the elemental composition. Electrospray ionization (ESI) is a common technique for generating ions of the molecule for MS analysis. nih.gov
Furthermore, mass spectrometry is instrumental in mechanistic studies for identifying reactive intermediates. semanticscholar.orgresearchgate.net By analyzing the reaction mixture at different time points, it is possible to detect and characterize transient species, providing valuable insights into the reaction pathway.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the methyl group. mdpi.com The C=N and C=C stretching vibrations within the imidazole and isoquinoline rings will also be prominent. mdpi.com The position and shape of the N-H stretching vibration can provide information about hydrogen bonding interactions. mdpi.com
For instance, in related benzoxazole derivatives, C-H stretching vibrations are observed in the range of 3123-2927 cm⁻¹. mdpi.com The C-C aromatic stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. mdpi.com
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The combined use of both techniques allows for a more complete vibrational assignment. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. nih.gov
Investigation of Molecular Mechanisms of Biological Action of 1 5 Methyl 2 Imidazolyl Isoquinoline and Its Derivatives in Vitro and Mechanistic Focus
Target Identification and Validation through Affinity-Based Probes and Chemical Proteomics
Identifying the specific protein targets of 1-(5-Methyl-2-imidazolyl)isoquinoline is the critical first step in deciphering its mechanism of action. Chemical proteomics, particularly affinity-based methods, provides a powerful platform for the unbiased, proteome-wide discovery of small molecule-protein interactions directly in a biological context. nih.govazolifesciences.com
The strategy involves designing and synthesizing a chemical probe derived from the parent molecule. This is typically achieved by appending a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) via a linker to a position on the this compound structure that is predicted to be non-essential for target binding. nih.gov This creates a photoaffinity probe that can be introduced to cell lysates or intact cells. Upon exposure to UV light, the photoreactive group forms a covalent bond with any proteins in close proximity, effectively "tagging" the binding partners. The biotin (B1667282) handle then allows for the selective enrichment of these probe-protein complexes using streptavidin-coated beads. researchgate.net
Following enrichment, the captured proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To distinguish true targets from non-specific binders, control experiments are run concurrently. These typically include a competition experiment where the cell lysate is pre-incubated with an excess of the original, unmodified this compound, which should prevent the probe from binding to its true targets, leading to their reduced presence in the final mass spectrometry data. tum.de
The hypothetical workflow for identifying targets of this compound is outlined below:
| Step | Description | Purpose |
| 1. Probe Synthesis | A derivative of this compound is synthesized with a diazirine photoreactive group and a biotin affinity tag. | To create a tool for covalently labeling and isolating binding partners. |
| 2. Lysate Incubation | The probe is incubated with a relevant cell lysate. A parallel experiment includes pre-incubation with excess parent compound. | To allow the probe to bind to its protein targets. The competition sample serves as a negative control. |
| 3. Photo-Crosslinking | Samples are exposed to UV light. | To form a permanent, covalent bond between the probe and its target proteins. |
| 4. Affinity Purification | Biotinylated proteins are captured using streptavidin-coated beads. Non-bound proteins are washed away. | To enrich and isolate the target proteins from the complex proteome. |
| 5. On-Bead Digestion | Captured proteins are enzymatically digested into peptides. | To prepare the protein sample for mass spectrometry analysis. |
| 6. LC-MS/MS Analysis | Peptides are identified by mass spectrometry. | To determine the identity of the proteins that were captured by the probe. |
| 7. Data Analysis | Protein enrichment in the probe-treated sample is compared to the competition control. | To identify high-confidence protein targets that show significantly reduced binding in the presence of the competitor compound. |
This chemical proteomics approach enables the identification of a candidate list of direct protein targets, which can then be validated through subsequent orthogonal assays.
Enzyme Binding and Inhibition Kinetics Studies (e.g., IC50, Ki, Vmax, Km determination)
Should target identification studies reveal one or more enzymes as potential binding partners for this compound, the next step is to quantify this interaction through enzyme kinetic studies. These assays determine the compound's potency and mode of inhibition.
The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. While widely used, the IC50 value can be influenced by factors such as substrate concentration. ncifcrf.govnih.gov Therefore, the inhibition constant (Ki) is often determined, as it represents the intrinsic binding affinity of the inhibitor for the enzyme. nih.gov The Ki value can be calculated from the IC50 using equations such as the Cheng-Prusoff equation, provided the mode of inhibition and the substrate's Michaelis constant (Km) are known. researchgate.net
Kinetic studies also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the effect of the inhibitor on the key kinetic parameters, the maximal velocity (Vmax) and the Michaelis constant (Km). khanacademy.org For example, a competitive inhibitor increases the apparent Km but does not change Vmax, whereas a non-competitive inhibitor decreases Vmax without affecting Km.
A hypothetical screening of this compound against a panel of enzymes implicated in cancer, such as Poly(ADP-ribose) polymerase (PARP) and various kinases, might yield the following results:
| Target Enzyme | IC50 (nM) | Ki (nM) | Putative Mode of Inhibition |
| PARP-1 | 75 | 35 | Competitive (with NAD+) |
| PARP-2 | 850 | 410 | Competitive (with NAD+) |
| Kinase A | 2,100 | - | Not Determined |
| Kinase B | >10,000 | - | No significant inhibition |
| Kinase C | 450 | 220 | ATP-Competitive |
These data would suggest that this compound is a potent and selective inhibitor of PARP-1 over PARP-2 and shows moderate activity against Kinase C. nih.gov
Beyond direct competitive inhibition at an active site, a compound may act as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. nih.gov This can result in either positive allosteric modulation (PAM), enhancing activity, or negative allosteric modulation (NAM), reducing activity. nih.gov
To investigate if this compound acts as an allosteric modulator, its effect on the binding of a known orthosteric ligand (a ligand that binds to the active site) would be examined. For instance, studies on certain 3-(2-pyridinyl)isoquinoline derivatives have shown they can act as allosteric enhancers for the A3 adenosine (B11128) receptor by slowing the dissociation rate of an agonist radioligand. nih.gov A similar kinetic study could reveal if this compound alters the binding affinity (Kd) or the association/dissociation rates of a substrate or competitive inhibitor without directly competing for the same binding site.
Modulation of Key Cellular Pathways at the Molecular Level (e.g., Protein Phosphorylation, Gene Expression, Signal Transduction Cascades)
Once a direct target is validated, the investigation moves to the cellular level to understand the downstream consequences of this interaction. The binding of this compound to its target protein is expected to modulate intracellular signaling pathways.
Key events such as protein phosphorylation are often central to signal transduction. If the compound targets a kinase or a protein upstream of a kinase cascade, its effect on the phosphorylation status of downstream substrates can be assessed using techniques like Western blotting with phospho-specific antibodies.
Furthermore, the compound can influence gene expression. Studies on related compounds like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have shown that their DNA adducts can inhibit the expression of reporter genes in mammalian cells. nih.gov The effect of this compound on gene expression could be similarly investigated using reporter gene assays, where the activity of a specific promoter (e.g., NF-κB, AP-1) is linked to a quantifiable output like luciferase.
To gain a global, unbiased view of the cellular response to this compound, high-throughput 'omics' technologies are employed.
Transcriptomic Analysis: RNA sequencing (RNA-Seq) is used to profile the entire transcriptome of a cell line before and after treatment with the compound. This reveals changes in the expression levels of thousands of genes simultaneously. The resulting data are often visualized using volcano plots, which highlight genes that are both statistically significant and substantially up- or down-regulated. researchgate.net This can identify entire pathways and biological processes that are perturbed by the compound. mdpi.comfrontiersin.org
Proteomic Analysis: Similar to transcriptomics, quantitative proteomics (e.g., using SILAC or TMT labeling followed by LC-MS/MS) can measure changes in the abundance of thousands of proteins in response to compound treatment. This provides a functional readout that is often more directly linked to the cellular phenotype than transcript-level changes. For instance, proteomic analysis of cancer cells treated with indenoisoquinoline, a different isoquinoline (B145761) derivative, identified significant changes in proteins related to the DNA damage response and the ubiquitin-proteasome system. nih.gov A similar study on imidazo-pyrazole derivatives identified the transcription factor RREB1 as a key downstream target. nih.govmdpi.com
Table: Hypothetical Differentially Expressed Genes in a Cancer Cell Line Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value | Associated Pathway |
|---|---|---|---|
| CDKN1A (p21) | +2.5 | 1.2e-8 | Cell Cycle Arrest |
| GADD45A | +2.1 | 3.5e-7 | DNA Damage Response |
| BCL2 | -1.8 | 6.1e-6 | Apoptosis (Anti-apoptotic) |
| CCND1 (Cyclin D1) | -2.2 | 9.8e-8 | Cell Cycle Progression |
| VEGFA | -1.5 | 4.4e-5 | Angiogenesis |
These global analyses provide a comprehensive molecular signature of the compound's activity, helping to formulate hypotheses about its broader mechanism of action and to identify potential biomarkers of response.
Structure Activity Relationship Sar and Rational Ligand Design Based on the 1 5 Methyl 2 Imidazolyl Isoquinoline Scaffold
Systematic Exploration of Substituent Effects on the Imidazole (B134444) Moiety
The imidazole ring of the 1-(5-methyl-2-imidazolyl)isoquinoline scaffold is a key interaction domain. Modifications to the substituents on this ring can significantly influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its binding affinity and selectivity for a biological target.
The methyl group at the 5-position of the imidazole ring is a critical feature of the parent scaffold. Systematic exploration often begins with modifying or replacing this group. The introduction of different alkyl groups can probe the size and lipophilicity of the corresponding binding pocket. For instance, increasing the chain length or branching of the alkyl substituent can enhance van der Waals interactions if the pocket is sufficiently large and hydrophobic. Conversely, replacing the methyl group with polar substituents, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities.
Bioisosteric replacement is another common strategy. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the methyl group with a bioisostere like a halogen (e.g., Cl, F) or a trifluoromethyl group can alter the electronic nature of the imidazole ring and its metabolic stability. For example, a fluorine atom can act as a hydrogen bond acceptor and may block a site of metabolism.
Furthermore, the nitrogen atoms of the imidazole ring are crucial for interaction. One nitrogen acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. Substituents on the imidazole ring can modulate the pKa of these nitrogens, thereby influencing their ionization state at physiological pH and their ability to form hydrogen bonds. Quantitative structure-activity relationship (QSAR) studies on related imidazole-containing compounds have shown that the electronic properties of substituents, such as their Hammett constants, can be correlated with biological activity.
| Modification on Imidazole Moiety | Rationale | Potential Impact on Activity |
|---|---|---|
| Variation of the 5-Alkyl Group | Probing the size and lipophilicity of the binding pocket. | Increased potency with optimal alkyl size; loss of activity with bulky groups if the pocket is small. |
| Introduction of Polar Substituents | Introducing new hydrogen bond interactions. | Increased affinity if hydrogen bond donors/acceptors on the target are present. |
| Bioisosteric Replacement of Methyl Group | Modulating electronic properties and metabolic stability. | Enhanced activity, improved pharmacokinetic properties. |
| Substitution at other positions | Exploring new interaction points. | Potential for increased selectivity and potency. |
| Modulation of Imidazole pKa | Altering the ionization state and hydrogen bonding capacity. | Optimized interactions with the target, improved solubility. |
Strategic Modifications of the Isoquinoline (B145761) Core for Interaction Enhancement
Substitutions at various positions on the isoquinoline ring can be explored to enhance interactions. For example, introducing substituents at the C-3, C-4, C-6, or C-7 positions can probe for additional binding pockets and interactions. The nature of these substituents is critical. Hydrophobic groups, such as alkyl or aryl groups, can occupy hydrophobic pockets, while polar groups, like hydroxyl, methoxy, or amino groups, can form hydrogen bonds with the target. Halogen atoms can also be introduced to modulate the electronic properties of the ring and to form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.
Furthermore, the fusion of additional rings to the isoquinoline core can lead to extended, more rigid structures that may fit better into a specific binding site, potentially increasing both potency and selectivity. The synthesis of such polycyclic analogs allows for a more extensive exploration of the chemical space around the core scaffold.
| Modification on Isoquinoline Core | Rationale | Potential Impact on Interaction |
|---|---|---|
| Substitution at C-3, C-4 positions | Probing for nearby binding pockets. | Increased affinity and selectivity through additional interactions. |
| Substitution at C-6, C-7 positions | Modulating electronic properties and exploring solvent-exposed regions. | Improved potency, solubility, and pharmacokinetic properties. |
| Introduction of Hydrogen Bond Donors/Acceptors | Forming specific hydrogen bonds with the target. | Significant enhancement of binding affinity. |
| Introduction of Halogens | Modulating electronics and forming halogen bonds. | Increased potency and metabolic stability. |
| Ring Fusion | Creating more rigid and extended structures. | Improved shape complementarity with the binding site, leading to higher affinity and selectivity. |
Pharmacophore Modeling and Identification of Key Interaction Features
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For the this compound scaffold, a pharmacophore model can be developed based on a set of active analogs.
The key interaction features of this scaffold are likely to include:
A hydrogen bond acceptor: The nitrogen atom of the isoquinoline ring.
A hydrogen bond donor: The N-H group of the imidazole ring.
Another hydrogen bond acceptor: The second nitrogen atom of the imidazole ring.
A hydrophobic feature: The methyl group on the imidazole ring and the benzene (B151609) ring of the isoquinoline.
An aromatic/pi-stacking feature: Both the imidazole and isoquinoline ring systems can participate in pi-pi or cation-pi interactions with aromatic residues in the binding site.
A 3D pharmacophore model can be generated by aligning a set of active compounds and identifying the common features. This model can then be used as a 3D query to screen large compound databases to identify new molecules with a similar pharmacophoric pattern, which are likely to have the same biological activity. Furthermore, the pharmacophore model can guide the design of new analogs by highlighting the key features that need to be maintained or enhanced. For example, if the model indicates a crucial hydrogen bond acceptor at a certain position, new analogs can be designed to incorporate a stronger acceptor at that position.
| Pharmacophoric Feature | Structural Element | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Isoquinoline Nitrogen | Interaction with hydrogen bond donors on the target (e.g., -NH, -OH groups). |
| Hydrogen Bond Donor (HBD) | Imidazole N-H | Interaction with hydrogen bond acceptors on the target (e.g., C=O, -O- groups). |
| Hydrogen Bond Acceptor (HBA) | Imidazole Nitrogen | Interaction with hydrogen bond donors on the target. |
| Hydrophobic (HYD) | Methyl Group, Benzene Ring | Van der Waals interactions with hydrophobic pockets in the target. |
| Aromatic (AR) | Isoquinoline and Imidazole Rings | Pi-pi stacking or cation-pi interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
Fragment-Based Ligand Discovery (FBLD) Strategies Applied to Hybrid Scaffolds
Fragment-Based Ligand Discovery (FBLD) is a powerful approach for identifying lead compounds. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The identified fragments are then optimized into more potent leads. The this compound scaffold can be viewed as a hybrid of two fragments: an imidazole fragment and an isoquinoline fragment. FBLD strategies can be applied to such hybrid scaffolds in several ways:
Fragment Linking: In this approach, two fragments that bind to adjacent sites on the target are identified through screening. These fragments are then linked together with a suitable linker to create a single, more potent molecule. In the context of our scaffold, one could imagine identifying an imidazole-containing fragment and an isoquinoline-containing fragment that bind to neighboring pockets on a target. A synthetic strategy would then be devised to link them, recreating the 1-(2-imidazolyl)isoquinoline core.
Fragment Growing: This strategy involves identifying a single fragment that binds to the target and then adding functional groups to it to extend its interactions into an adjacent binding pocket. For example, if a 5-methyl-imidazole fragment is identified as a binder, it could be "grown" by adding an isoquinoline moiety to explore interactions in a neighboring pocket.
Fragment Merging: Here, two overlapping fragments that bind to the same site are identified. A new molecule is then designed that incorporates the key features of both fragments.
The application of FBLD to hybrid scaffolds like this compound is particularly attractive because the individual fragments (imidazole and isoquinoline) are common motifs in known drugs and bioactive molecules, increasing the likelihood of finding initial fragment hits.
| FBLD Strategy | Description | Application to this compound |
|---|---|---|
| Fragment Linking | Connecting two fragments that bind to adjacent sites. | Identifying separate imidazole and isoquinoline fragments and then linking them. |
| Fragment Growing | Extending a single fragment to interact with an adjacent pocket. | Starting with either an imidazole or isoquinoline fragment hit and adding the other moiety. |
| Fragment Merging | Combining the features of two overlapping fragments. | Designing a new scaffold that incorporates the key binding elements of both imidazole and isoquinoline fragments. |
De Novo Ligand Design and Optimization Guided by Computational and Experimental SAR Data
De novo ligand design is a computational approach that aims to generate novel molecular structures with desired biological activity from scratch. This process can be guided by both the three-dimensional structure of the target (structure-based design) and the knowledge of existing active ligands (ligand-based design).
In the context of the this compound scaffold, de novo design can be used to explore novel chemical space and design new ligands with improved properties. The process is typically iterative and involves a cycle of computational design, chemical synthesis, and biological testing.
Computational Design: De novo design algorithms can be used to generate new molecules that are complementary in shape and chemical properties to the target's binding site. These algorithms can be seeded with a fragment of the this compound scaffold, such as the imidazole or isoquinoline ring, and then "grow" the rest of the molecule within the binding site. Alternatively, ligand-based de novo design can use a pharmacophore model derived from active analogs to generate new structures that match the key interaction features.
Synthesis: The computationally designed molecules that are predicted to have high affinity and good drug-like properties are then synthesized.
Biological Testing: The synthesized compounds are tested for their biological activity.
SAR Analysis: The experimental data from the biological testing is used to build and refine the SAR models. This new SAR information is then fed back into the computational design step to guide the design of the next generation of compounds.
This iterative cycle of design, synthesis, and testing, guided by both computational predictions and experimental SAR data, allows for the efficient optimization of lead compounds based on the this compound scaffold.
| Step in De Novo Design Cycle | Description | Role of SAR Data |
|---|---|---|
| 1. Target/Ligand Analysis | Characterize the binding site or develop a pharmacophore model from known active compounds. | Experimental SAR data from existing this compound analogs is crucial for building a reliable pharmacophore model. |
| 2. Computational Ligand Generation | Use algorithms to generate novel molecular structures that fit the binding site or the pharmacophore. | SAR data helps to constrain the generation of new molecules to those with a higher probability of being active. |
| 3. Scoring and Selection | Rank the generated molecules based on their predicted binding affinity and other properties. | SAR data can be used to refine the scoring functions to better predict the activity of new compounds. |
| 4. Chemical Synthesis | Synthesize the most promising computationally designed compounds. | --- |
| 5. Biological Evaluation | Test the synthesized compounds for their biological activity. | Provides new experimental data to expand the SAR. |
| 6. Iterative Optimization | Use the new SAR data to refine the computational models and design the next round of compounds. | The cycle repeats, with each iteration leading to a better understanding of the SAR and more potent compounds. |
Emerging Methodologies and Future Research Perspectives for 1 5 Methyl 2 Imidazolyl Isoquinoline
Development of Novel High-Throughput Assays for Mechanistic Investigations
The transition from traditional single-target screening to more comprehensive profiling is essential for understanding the full therapeutic potential and potential off-target effects of compounds like 1-(5-methyl-2-imidazolyl)isoquinoline. The development of novel high-throughput screening (HTS) assays is central to elucidating its mechanism of action.
Traditional drug discovery has often focused on a single target at a time, a method that is both time-consuming and low-throughput. nih.gov A more efficient, "compound-centric" alternative is high-throughput kinome profiling, which screens a compound against hundreds of kinases simultaneously. nih.gov This approach is particularly relevant for this compound, given that similar scaffolds often target protein kinases, a critical class of enzymes in cellular signaling. nih.govbenthamdirect.com By applying kinome-wide profiling at the initial screening stage, researchers can efficiently map all potential kinase targets for this specific scaffold, revealing a distinct kinase selectivity profile. nih.gov
Beyond identifying targets, new HTS methods are being developed to provide deeper mechanistic insights. For instance, assays that can discriminate between different types of kinase inhibitors (e.g., Type I vs. Type II/III) are crucial. wiley.com The identification of allosteric inhibitors that stabilize inactive kinase conformations is a key challenge in kinase drug discovery, and HTS methods capable of detecting such binding events would be invaluable for characterizing the precise mechanism of this compound. wiley.com The development of robust methods to detect and quantify the binding of different inhibitor types in a high-throughput format will be essential for advancing our understanding. wiley.com
| Assay Type | Objective | Key Advantages | Relevance to this compound |
|---|---|---|---|
| High-Throughput Kinome Profiling | Simultaneously screen against a large panel of kinases. nih.gov | Efficiently identifies the full range of potential targets; "compound-centric" approach. nih.gov | Determines selectivity and identifies both primary and secondary targets within the kinome. |
| Conformational Change Detection Assays | Discriminate between inhibitor binding modes (e.g., allosteric vs. active site). wiley.com | Provides mechanistic insight into how the compound inhibits the target enzyme. wiley.com | Elucidates the specific mechanism of action (e.g., stabilizing an inactive conformation). |
| Cell-Based Phenotypic Screening | Assess compound effects in a more physiologically relevant context. | Identifies functional outcomes and can uncover novel mechanisms of action. | Reveals the compound's impact on cellular pathways and overall cell health or disease state. |
Application of Artificial Intelligence and Machine Learning in Predictive Compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict the properties of new chemical entities. mdpi.comnih.gov These computational tools are particularly useful for exploring the potential of this compound, a compound that exists within a vast chemical space estimated to contain over 10^60 molecules. stanford.eduijariit.com
Machine learning algorithms can build predictive models based on the structural features of compounds and their known biological activities. nih.govresearchgate.net By training on large databases of molecules, these models can predict properties such as bioactivity, toxicity, and pharmacokinetics (ADMET properties) for novel compounds like this compound. repcomseet.orgnih.govmdpi.com Techniques like deep neural networks (DNNs), support vector machines (SVMs), and random forests are used to classify compounds and predict their potential for hitting specific targets. repcomseet.orgnih.gov For example, a model could be trained to predict the inhibitory activity of small molecules against a specific protein kinase based solely on their molecular structure represented as SMILES strings. stanford.edu
Accelerated Screening: AI can perform virtual screening of massive chemical libraries to identify promising candidates much faster than traditional experimental methods. nih.govnih.gov
De Novo Design: Generative models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules with desired properties, potentially creating optimized derivatives of the this compound scaffold. nih.govmdpi.com
Property Prediction: AI models can accurately forecast various ADMET properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.goviapchem.org
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Predictive Bioactivity Modeling | Uses algorithms (e.g., Random Forest, SVM) trained on known drug-target data to predict the activity of new compounds. nih.govgithub.com | Forecasts potential biological targets and estimates the binding affinity of the compound and its analogs. |
| ADMET Prediction | Models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles from molecular structure. nih.govmdpi.com | Prioritizes derivatives with better pharmacokinetic and safety profiles for further development. |
| De Novo Drug Design | Generative models (e.g., GANs, VAEs) create novel molecular structures optimized for specific properties. nih.govmdpi.com | Designs novel, optimized analogs of the core scaffold with enhanced potency and selectivity. |
| Virtual High-Throughput Screening | Computationally screens large libraries of compounds against a biological target to identify potential "hits". nih.gov | Rapidly identifies other compounds with similar predicted activity or explores new targets for the scaffold. |
Integration of Multi-Omics Data for Holistic Molecular Understanding
To achieve a comprehensive understanding of the biological effects of this compound, researchers are moving beyond single-endpoint assays to a more holistic, systems-level approach. mdpi.com The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a detailed snapshot of the molecular changes induced by the compound. embopress.orgresearchgate.net
This multi-omics strategy allows for the systematic dissection of complex biological systems and the identification of novel therapeutic targets. mdpi.commdpi.com For instance, by comparing the proteomic and metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify which signaling pathways are altered. mdpi.comnih.gov
Key applications of multi-omics integration in this context include:
Target Validation and Mechanism of Action: Proteomics can confirm direct targets by observing changes in protein expression or phosphorylation states, while metabolomics can reveal downstream effects on metabolic pathways. mdpi.comembopress.org This provides direct evidence of the compound's physiological impact. mdpi.com
Biomarker Discovery: By correlating multi-omics data with drug sensitivity, it's possible to identify biomarkers that predict which cellular contexts are most responsive to treatment with the compound. news-medical.netnih.gov
Network Biology: Integrating different omics layers helps construct comprehensive biological networks, revealing how the compound's effects propagate through various molecular pathways. researchgate.netnih.gov This can uncover unexpected connections and off-target effects. embopress.org
Ultimately, combining these high-throughput datasets provides a much richer, more holistic view than any single omics approach alone, moving from a partial to a comprehensive analysis of the compound's function. mdpi.comresearchgate.net
Advancements in Microfluidics and Automated Synthesis for Compound Discovery
The discovery and optimization of novel compounds like this compound are being significantly accelerated by innovations in chemical synthesis and screening technologies. nih.gov Specifically, microfluidics and automated synthesis platforms are enabling researchers to produce and test new molecules with unprecedented speed and efficiency. researchgate.netresearchgate.net
Microfluidics , often referred to as "lab-on-a-chip" technology, involves manipulating minute volumes of fluids in micro-scale channels. aip.org This technology offers numerous benefits for compound discovery, including drastically reduced consumption of expensive reagents, shorter analysis times, and precise reaction control. aip.orgnih.gov Microfluidic platforms can be designed to perform thousands of parallel synthesis and screening experiments on a single chip, making them ideal for high-throughput screening of compound libraries and for optimizing reaction conditions. aip.orgnih.govrsc.org
Automated synthesis platforms integrate robotics, software, and chemical reactors (including flow chemistry systems) to streamline the production of chemical compounds. nih.govresearchgate.net These systems can perform multi-step syntheses of complex molecules, including heterocycles, with minimal human intervention. nih.govnih.gov By automating repetitive synthesis and purification steps, researchers can rapidly generate libraries of analogs based on the this compound scaffold for structure-activity relationship (SAR) studies. nih.gov Recent developments have even combined automated synthesis with machine learning algorithms to intelligently guide the exploration of chemical space and optimize synthetic routes. researchgate.net
Together, these technologies are transforming the traditional, often slow, process of medicinal chemistry into a rapid, data-rich cycle of design, synthesis, and testing, thereby accelerating the path to identifying lead candidates. researchgate.net
Unexplored Chemical Space and Identification of New Biological Targets for Related Heterocyclic Systems
The chemical structure of this compound, which combines two biologically important heterocyclic rings, marks it as a "privileged structure" in medicinal chemistry. mdpi.com Isoquinoline (B145761) and imidazole (B134444) moieties are found in a wide array of pharmacologically active compounds, suggesting that this hybrid scaffold has the potential to interact with multiple biological targets. nbinno.commdpi.com While initial research may focus on a specific target class, such as protein kinases, a significant opportunity lies in exploring the broader biological potential of this and related heterocyclic systems. researchoutreach.orgmdpi.com
The structural versatility of isoquinoline derivatives allows for a wide range of biological activities, from anticancer to antimicrobial effects. nbinno.comnih.govrsc.org Similarly, imidazole-containing hybrids are known to be particularly well-suited for kinase inhibition but also show other activities. mdpi.com The fusion of these two systems opens up new avenues for drug discovery.
Future research should focus on:
Target Deconvolution: For compounds identified through phenotypic screens, identifying the specific molecular target(s) responsible for the observed biological effect is crucial.
Exploring Unrelated Target Classes: Systematically screening this compound and its analogs against diverse panels of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like 15-lipoxygenase, could uncover entirely new therapeutic applications. nih.gov
Scaffold Hopping and Diversification: Modern synthetic methodologies allow for the rapid creation of diverse libraries of related heterocyclic compounds. rsc.org This enables the exploration of the surrounding chemical space to identify molecules with novel or improved activity profiles against new biological targets. nih.gov
By systematically exploring the vast chemical and biological space accessible to isoquinoline-imidazole hybrids, researchers can move beyond known targets and uncover novel mechanisms and therapeutic opportunities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-Methyl-2-imidazolyl)isoquinoline, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via silver triflate-catalyzed reactions, such as coupling 2-alkynylbenzaldoxime with amines (e.g., 2-isocyanoacetate) . Post-synthesis, purity is confirmed using silica gel column chromatography (e.g., hexane/ethyl acetate gradients) and spectroscopic techniques (¹H/¹³C NMR, MS). Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side products .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to hazard codes H300 (fatal if swallowed) and H373 (organ damage with prolonged exposure). Use PPE (gloves, goggles) and work in a fume hood (P281). Storage requires inert atmospheres (P403) and temperatures below -20°C (P410) . Spills should be neutralized with absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of anti-inflammatory activity in isoquinoline derivatives?
- Methodological Answer : Fragment-based design strategies involve synthesizing monosubstituted isoquinoline libraries (e.g., 5,000 derivatives) and merging fragments at positions 1-, 3-, or 8- to enhance binding affinity. Biochemical screening identifies hits, followed by merging fragments (e.g., imidazole and isoquinoline moieties) to improve potency without requiring X-ray data . SAR studies on F-18 analogs (e.g., bromine substitution) reveal enhanced membrane interaction and anti-inflammatory effects .
Q. What experimental designs are effective for analyzing contradictions in biological activity data across studies?
- Methodological Answer : Use ANOVA to compare dose-response curves (e.g., IC₅₀ values) and address variability. For example, conflicting reports on mitochondrial LPO inhibition by F-18 derivatives can be resolved by standardizing assay conditions (e.g., calcium megachannel measurement protocols) and validating with orthogonal methods (e.g., fluorescence polarization) . Replicate studies with controlled variables (pH, temperature) to isolate confounding factors .
Q. Which analytical techniques are most reliable for characterizing stability and degradation products of this compound?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify degradation pathways (e.g., hydrolysis of imidazole rings). Spectrophotometric methods (UV-Vis at 254 nm) monitor photodegradation. FTIR and DSC assess crystallinity changes impacting solubility .
Q. How do computational strategies enhance the design of non-covalent SARS-CoV-2 inhibitors based on isoquinoline scaffolds?
- Methodological Answer : Molecular hybridization (e.g., pyridine/isoquinoline formamide hybrids) and docking simulations (AutoDock Vina) predict binding to viral proteases. Synthetic routes prioritize intermediates like tert-butyl-protected piperazines, with in vitro validation via plaque reduction neutralization tests (PRNT₅₀) .
Q. What mechanisms underlie the dual pro-apoptotic and anti-proliferative effects of isoquinoline derivatives in cancer models?
- Methodological Answer : Isoquinolines (e.g., B01002) inhibit IAP proteins, inducing caspase-3/7 activation. Flow cytometry (Annexin V/PI staining) quantifies apoptosis, while Western blotting confirms PARP cleavage. Concurrent anti-proliferative effects are measured via MTT assays, with IC₅₀ values correlated to substituent electronegativity (e.g., trifluoromethyl groups) .
Q. How can biosynthesis pathways in Coptis chinensis inform the engineered production of isoquinoline alkaloids?
- Methodological Answer : Transcriptome-metabolome integration identifies key enzymes (e.g., O-methyltransferases, P450s) in berberine biosynthesis. CRISPR-Cas9 knockout of competing pathways (e.g., sanguinarine synthesis) in plant cell cultures enhances target alkaloid yields. qRT-PCR validates gene expression (e.g., TYDC, BBE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
